REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:6])[CH:4]=[CH2:5].[Cl:7][C:8]([Cl:12])([Cl:11])[C:9]#[N:10]>CCOCC>[Cl:7][C:8]([Cl:12])([Cl:11])[C:9](=[NH:10])[O:6][CH2:3][CH:4]=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes at room temperature under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of hexane) in dry
|
Type
|
STIRRING
|
Details
|
the brownish solution was stirred at 0° C. for 40 minutes, at 10° C. for 10 minutes and at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a syrup
|
Type
|
ADDITION
|
Details
|
treated with a solution of methanol (1.2 ml.) in pentane (30 ml.)
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 5.0 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The light brown precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with pentane (2×30 ml.)
|
Type
|
CONCENTRATION
|
Details
|
the combined flitrates concentrated down to a light brown liquid
|
Type
|
DISSOLUTION
|
Details
|
The liquid was redissolved in pentane (30 ml.)
|
Type
|
STIRRING
|
Details
|
stirred for a few minutes
|
Type
|
FILTRATION
|
Details
|
the resulting suspension filtered
|
Type
|
CUSTOM
|
Details
|
the precipitates obtained
|
Type
|
WASH
|
Details
|
washed with pentane (30 ml.)
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 54.0 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |